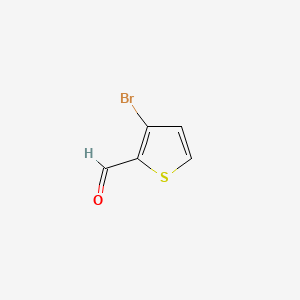

3-Bromothiophene-2-carboxaldehyde

CAS No.: 930-96-1

Cat. No.: VC2005529

Molecular Formula: C5H3BrOS

Molecular Weight: 191.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930-96-1 |

|---|---|

| Molecular Formula | C5H3BrOS |

| Molecular Weight | 191.05 g/mol |

| IUPAC Name | 3-bromothiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H |

| Standard InChI Key | BCZHCWCOQDRYGS-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1Br)C=O |

| Canonical SMILES | C1=CSC(=C1Br)C=O |

Introduction

Physical and Chemical Properties

Physical Properties

3-Bromothiophene-2-carboxaldehyde exhibits interesting physical properties that influence its handling, storage, and application in various chemical processes. The compound exists as a colorless to yellow liquid at room temperature, though its appearance can range from light yellow to amber or even dark green depending on purity and storage conditions . With a melting point very close to ambient temperature (24-25°C), it can present as either a low-melting solid or liquid depending on environmental conditions .

Table 1 summarizes the key physical properties of 3-Bromothiophene-2-carboxaldehyde:

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid or Low melting solid |

| Appearance | Colorless to yellow liquid; Light yellow to Amber to Dark green |

| Melting Point | 24-25°C |

| Boiling Point | 77-79°C (0.2 mm Hg); 110-113°C (10 mm Hg); 92°C (5 mm Hg) |

| Density | 1.755 g/mL at 25°C |

| Refractive Index | 1.6377 |

| Flash Point | 110-113°C |

| Water Solubility | Not miscible in water |

The compound displays limited solubility in water but dissolves well in most organic solvents . Its relatively high density of 1.755 g/mL at 25°C and refractive index of 1.6377 are characteristic of halogenated heterocyclic compounds .

Chemical Properties and Reactivity

The chemical reactivity of 3-Bromothiophene-2-carboxaldehyde is primarily determined by its functional groups. The aldehyde group at position 2 is highly reactive and can undergo numerous transformations typical of aldehydes, including:

-

Nucleophilic additions

-

Condensation reactions (aldol, Knoevenagel, etc.)

-

Reduction to alcohols

-

Oxidation to carboxylic acids

-

Wittig and related olefination reactions

The bromine atom at position 3 provides a site for various coupling reactions, including Suzuki, Stille, and Negishi couplings, making the compound valuable in carbon-carbon bond-forming processes . This reactivity pattern allows for selective modifications of the molecule, enabling its use as a building block in the synthesis of more complex structures.

The thiophene ring itself contributes to the compound's aromatic character and can participate in electrophilic aromatic substitution reactions, though with different regioselectivity patterns compared to benzene due to the presence of the sulfur atom and existing substituents .

The compound is air-sensitive and should be stored under inert atmosphere to prevent oxidation .

Applications and Research Significance

Pharmaceutical and Medicinal Chemistry Applications

In pharmaceutical research, 3-Bromothiophene-2-carboxaldehyde serves as a valuable intermediate in drug development processes. Its utility stems from the thiophene ring's bioisosterism with benzene, providing different electronic properties and potentially improved metabolic stability in drug candidates . The compound's applications in this field include:

-

Building block in the design of novel drugs targeting specific biological pathways

-

Key intermediate in the synthesis of biologically active compounds with potential therapeutic properties

-

Precursor for pharmaceutical compounds where the reactive aldehyde group facilitates further transformations

The thiophene moiety appears in numerous approved drugs and drug candidates, making derivatives of 3-Bromothiophene-2-carboxaldehyde relevant to modern drug discovery efforts .

Material Science and Electronic Applications

One of the most promising areas for 3-Bromothiophene-2-carboxaldehyde utilization is in material science and electronics. The compound plays significant roles in:

-

Production of conductive polymers essential for developing advanced electronic materials such as organic light-emitting diodes (OLEDs)

-

Development of semiconductors with specific electronic properties

-

Research on photovoltaic devices, particularly organic solar cells, where it contributes to enhancing efficiency and performance

-

Synthesis of thiophene-based conjugated materials with tailored optoelectronic properties

The thiophene ring can undergo polymerization to form polythiophenes, which are conductive polymers with significant applications in organic electronics. The presence of the bromine and aldehyde functionalities in 3-Bromothiophene-2-carboxaldehyde allows for precise modification of these polymers, enabling the tuning of their electronic and optical properties .

Other Industrial and Research Applications

Beyond pharmaceuticals and electronics, 3-Bromothiophene-2-carboxaldehyde finds applications in:

-

Development of fluorescent dyes for biological imaging and diagnostics

-

Agricultural chemistry as an intermediate in the synthesis of crop protection agents

-

Production of specialty chemicals and dyestuffs for various industrial applications

-

Organic synthesis research, particularly for studying coupling reactions and developing new synthetic methodologies

The versatility of 3-Bromothiophene-2-carboxaldehyde in these diverse fields highlights its importance as a chemical building block in both research and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume